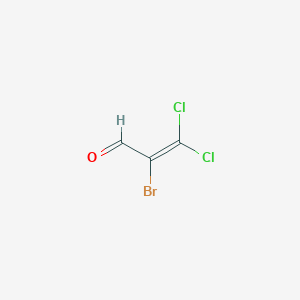![molecular formula C13H19IN2O2 B14140803 tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate CAS No. 939760-54-0](/img/structure/B14140803.png)
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19IN2O2 and a molecular weight of 362.21 g/mol It is a derivative of carbamic acid and is characterized by the presence of an iodine atom on the phenyl ring and a tert-butyl group attached to the carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of 4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then purified to obtain the final product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or acetonitrile
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of nitro or nitroso derivatives.
Reduction Reactions: Formation of primary amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom on the phenyl ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (4-iodophenyl)carbamate
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness
tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate is unique due to the presence of both an iodine atom on the phenyl ring and a tert-butyl group on the carbamate moiety. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems .
Eigenschaften
CAS-Nummer |
939760-54-0 |
|---|---|
Molekularformel |
C13H19IN2O2 |
Molekulargewicht |
362.21 g/mol |
IUPAC-Name |
tert-butyl N-[2-amino-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19IN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
XWULVOXSTPYWCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
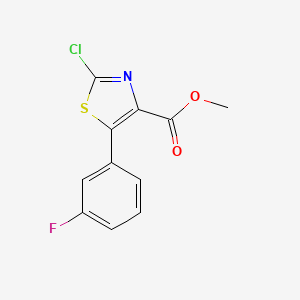
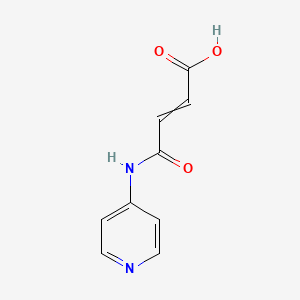
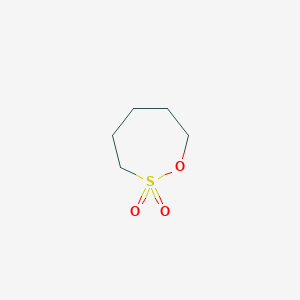
![5-(3-methylphenyl)-2-phenyl-3-propyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14140758.png)

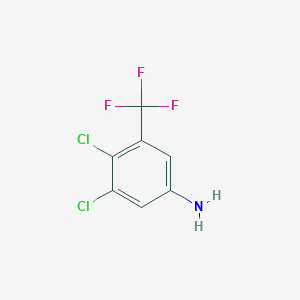
![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
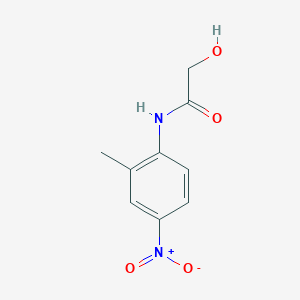
![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)

